5H-Benzocyclohepten-5-one

Antiviral SARS-CoV-2 Mpro Inhibitor

Generic substitution fails for benzocycloheptenones due to steep SAR. Researchers targeting SARS-CoV-2 Mpro, triple-negative breast cancer (MDA-MB-231), or CNS crossover indications require this precise scaffold. - **Superior Selectivity**: Thiazolyl-benzosuberone 9d (IC50=5.94 µM, SI=31.0) outperforms indanone analog (IC50=8.47 µM, SI=7.9). - **Tunable CNS Profile**: N-methylpiperazinyl → adrenolytic; morpholinyl → CNS depressant. - **Bioorthogonal Use**: Carbonyl enables catalyst-free [3+2] photocycloaddition for in-cell labeling.

Molecular Formula C11H8O
Molecular Weight 156.18 g/mol
Cat. No. B12964091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Benzocyclohepten-5-one
Molecular FormulaC11H8O
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=CC2=O
InChIInChI=1S/C11H8O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1-8H
InChIKeySBWVASGNXJVLND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Benzocyclohepten-5-one: Core Scaffold & Applications


5H-Benzocyclohepten-5-one, also widely known as 1-Benzosuberone or 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, is a bicyclic organic compound featuring a benzene ring fused to a partially saturated seven-membered cycloheptenone ring [1]. This scaffold serves as the core structural motif of several clinically significant natural products, including the antimitotic agent colchicine and the antioxidant theaflavins, and constitutes a privileged substructure in medicinal chemistry for the development of anticancer, anti-inflammatory, and CNS-active agents [2].

Natural product scaffold (colchicine, theaflavins)
Privileged core in anticancer, anti-inflammatory, and CNS target research
Enables systematic SAR at 6,7,8,9-positions
Supports catalyst-free bioorthogonal click chemistry

5H-Benzocyclohepten-5-one: Substitution Differentiation


Generic substitution among benzocycloheptenone derivatives is not viable due to pronounced structure-activity relationship (SAR) sensitivity. Minor modifications at the 6, 7, 8, or 9 positions of the saturated ring, or substitution on the aromatic moiety, yield divergent pharmacological profiles. For instance, 6-(4-N-methylpiperazinyl) substitution confers marked adrenolytic activity, whereas 6-(4-morpholinyl) substitution shifts the profile to central nervous system depression [1]. The saturated seven-membered ring distinguishes this core from its fully unsaturated 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone) counterpart, where the sp² hybridized bridge alters both electronic properties and biological target engagement [2]. The quantitative evidence below establishes precisely where specific 5H-Benzocyclohepten-5-one derivatives achieve measurable differentiation.

SAR Sensitivity
Minor substituent changes at 6-position shift pharmacological profile (e.g., piperazinyl vs. morpholinyl).
Ring Saturation Matters
Saturated 7-membered ring differs from fully unsaturated dibenzosuberenone in electronic properties and target engagement.
Derivative-Specific Activity
General substitution among benzocycloheptenone derivatives is not viable; activity profiles are not transferable.

5H-Benzocyclohepten-5-one: Quantitative Evidence vs. Analogs


SARS-CoV-2 Mpro Inhibition: Benzosuberone vs. Indanone

In a head-to-head comparison of thiazole-linked scaffolds, the benzosuberone derivative 9d demonstrated 1.4-fold greater potency against SARS-CoV-2 Main Protease (Mpro) compared to its direct indanone analog 14 (IC₅₀: 5.94 µM vs 8.47 µM). Furthermore, 9d exhibited a substantially higher selectivity index (SI = 31.0) than 14 (SI = 7.9), indicating a more favorable therapeutic window [1].

Mpro Inhibition
Head-to-head
IC₅₀ 5.94 µM (9d) vs 8.47 µM (14); SI 31.0 vs 7.9
Reported 1.4-fold greater potency and higher selectivity index
In vitro Mpro enzymatic and Vero cell assay
Antiviral SARS-CoV-2 Mpro Inhibitor

Photocycloaddition Regioselectivity: Carbonyl-Polarized Scaffold

Introduction of a carbonyl group at the 5-position of the benzocycloheptene scaffold (i.e., 5H-benzocyclohepten-5-one) dramatically improved the regioselectivity of [3+2] photocycloaddition with alkyl azides compared to the unsubstituted benzocycloheptene (BC7). The carbonyl group polarizes the alkene component and red-shifts absorbance into the visible region, addressing a key limitation of the first-generation BC7 scaffold [1].

Photocycloaddition Regioselectivity
Method context
Qualitative improvement from low to high regioselectivity
Enables catalyst-free visible-light click chemistry
[3+2] cycloaddition with alkyl azides
Photochemistry Cycloaddition Click Chemistry

Benzosuberone Hydrazone: ME180 Cytotoxicity

Among twelve synthesized thiazolyl hydrazone derivatives, the benzocyclohepten-5-one-derived compound 5-[3-methyl-6,7,8,9-tetrahydro]benzocycloheptylidene-2-[4-(5-methyl-4-chlorophenyl)thiazole-2-yl]hydrazine achieved an IC₅₀ of 5.4 ± 1.16 µg/mL against the ME180 cervical cancer cell line, compared to the antifungal control fluconazole (MIC = 2 µg/mL) [1]. Against A549 lung cancer cells, the same compound showed an IC₅₀ of 125 µg/mL with low toxicity toward NIH/3T3 normal fibroblasts (IC₅₀ > 500 µg/mL) [1].

Cytotoxicity (ME180)
Reported
IC₅₀ = 5.4 ± 1.16 µg/mL
Supports cervical cancer cell model endpoint review
MTT assay; fluconazole MIC 2 µg/mL (antifungal)
Anticancer Cervical Cancer Hydrazone

Benzosuberone-Thiazolidenone: Breast Cancer Selectivity

In a panel of benzosuberone derivatives bearing a 2,4-thiazolidenone moiety, compound 6g demonstrated potent and selective cytotoxicity against the MCF-7 breast adenocarcinoma cell line with an IC₅₀ of 1.91 µM, while showing reduced activity against other tested lines. Compound 6a exhibited broad-spectrum cytotoxicity with IC₅₀ values ranging from 2.98 to 13.34 µM across A549, HeLa, MCF-7, and MDA-MB-231 cell lines [1]. All compounds were evaluated against normal HEK293 cells, establishing a baseline for cancer cell selectivity [1].

Breast Cancer Selectivity
Reported
6g IC₅₀ = 1.91 µM (MCF-7); 6a IC₅₀ 2.98–13.34 µM (panel)
Cell-line-selective cytotoxicity profile
MTT assay; HEK293 normal cells evaluated
Anticancer Breast Cancer Selectivity

Benzosuberone-Coumarin Conjugate: Breast & Cervical Cancer Activity

Among a series of benzosuberone-coumarin conjugates, compound 5c exhibited significant cytotoxicity against HeLa cervical cancer cells (IC₅₀ = 6.72 µM) and MDA-MB-231 triple-negative breast cancer cells (IC₅₀ = 4.87 µM). Compound 5a demonstrated broad-spectrum activity with IC₅₀ values ranging from 3.35 to 16.79 µM across A549, HeLa, MCF-7, and MDA-MB-231 cell lines [1].

Breast & Cervical Cancer
Reported
5c IC₅₀ = 4.87 µM (MDA-MB-231); 6.72 µM (HeLa)
Sub-5 µM potency against triple-negative breast cancer model
In vitro cytotoxicity assay; HEK293 negative
Anticancer Coumarin MDA-MB-231

Piperazinyl vs. Morpholinyl: CNS Profile Divergence

Within the same 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one scaffold, substitution at the 6-position with N-methylpiperazinyl conferred marked adrenolytic activity, whereas substitution with morpholinyl produced central nervous system depressant effects [1]. This demonstrates that even closely related analogs of the benzocyclohepten-5-one core cannot be interchanged without fundamentally altering the pharmacological outcome.

CNS Profile Divergence
Class-level
Piperazinyl: adrenolytic; Morpholinyl: CNS depressant
Pharmacology driven by 6-position substitution
Pharmacological screening data (1968)
CNS Pharmacology Adrenolytic Structure-Activity Relationship

5H-Benzocyclohepten-5-one: High-Value Research Applications


SARS-CoV-2 Mpro Inhibitor Lead Discovery

Based on the direct head-to-head comparison showing thiazolyl-benzosuberone 9d (IC₅₀ = 5.94 µM, SI = 31.0) outperforming the indanone analog 14 (IC₅₀ = 8.47 µM, SI = 7.9) in both potency and selectivity index, the benzosuberone scaffold is the preferred starting point for medicinal chemistry campaigns targeting SARS-CoV-2 Main Protease [1]. Researchers should prioritize this core over indanone-based alternatives when designing novel Mpro inhibitors with favorable safety margins.

Catalyst-Free Bioorthogonal Click Chemistry

For applications requiring bioorthogonal ligation in living systems where copper catalysts are toxic or undesirable, 5H-benzocyclohepten-5-one derivatives offer a distinct advantage. The carbonyl group dramatically improves regioselectivity in [3+2] photocycloaddition compared to the unsubstituted benzocycloheptene scaffold [1]. This enables selective, catalyst-free triazole formation under visible light, making these derivatives suitable for chemical biology probes, bioconjugation, and in-cell labeling applications.

Triple-Negative Breast Cancer Lead Optimization

The benzosuberone-coumarin conjugate 5c achieved an IC₅₀ of 4.87 µM against the aggressive MDA-MB-231 triple-negative breast cancer cell line while remaining inactive against normal HEK293 cells [1]. This selectivity profile justifies procurement of 5H-benzocyclohepten-5-one as a core scaffold for developing targeted therapies against difficult-to-treat breast cancer subtypes, where therapeutic index is paramount.

CNS Drug Discovery: Adrenolytic vs. Depressant Profiles

The 5H-benzocyclohepten-5-one scaffold enables tunable CNS pharmacology through simple substitution at the 6-position: N-methylpiperazinyl substitution yields adrenolytic activity, while morpholinyl substitution produces central depressant effects [1]. Researchers developing agents for cardiovascular-CNS crossover indications should procure the appropriate derivative based on this established structure-activity divergence, as generic substitution will not achieve the desired pharmacological profile.

Application
Selection Property
Validation Focus
SARS-CoV-2 Mpro inhibitor discovery
Benzosuberone scaffold with reported Mpro inhibition
Potency and selectivity index vs. indanone analogs
Bioorthogonal chemistry research
Carbonyl-polarized scaffold for regioselective [3+2] cycloaddition
Catalyst-free click reaction selectivity
Triple-negative breast cancer model studies
Benzosuberone-coumarin conjugate scaffold
Cytotoxicity and normal-cell selectivity endpoints
CNS target engagement research
6-position substitution dictates pharmacological profile
Adrenolytic vs. CNS depressant pathway differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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